1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(2-phenoxyethyl)urea
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Overview
Description
1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(2-phenoxyethyl)urea is an organic compound that features a furan ring, a hydroxypropyl group, and a phenoxyethyl group attached to a urea backbone
Scientific Research Applications
1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(2-phenoxyethyl)urea has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(2-phenoxyethyl)urea typically involves the following steps:
-
Formation of the Hydroxypropyl Intermediate:
- React furan-3-carbaldehyde with a suitable Grignard reagent to form the corresponding alcohol.
- Example: Furan-3-carbaldehyde + Grignard reagent (e.g., methylmagnesium bromide) → 3-(Furan-3-yl)-3-hydroxypropyl intermediate.
-
Formation of the Phenoxyethyl Intermediate:
- React phenol with an appropriate alkylating agent to form the phenoxyethyl group.
- Example: Phenol + 2-chloroethylamine → 2-phenoxyethylamine.
-
Coupling Reaction:
- Combine the hydroxypropyl intermediate and the phenoxyethyl intermediate with an isocyanate to form the final urea compound.
- Example: 3-(Furan-3-yl)-3-hydroxypropyl intermediate + 2-phenoxyethyl isocyanate → this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(2-phenoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring and hydroxypropyl group can be oxidized under appropriate conditions.
Reduction: The urea group can be reduced to form corresponding amines.
Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted urea derivatives.
Mechanism of Action
The mechanism of action of 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(2-phenoxyethyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxypropyl and phenoxyethyl groups may play a role in binding to these targets, while the urea backbone provides stability and specificity.
Comparison with Similar Compounds
1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(2-methoxyethyl)urea: Similar structure but with a methoxyethyl group instead of a phenoxyethyl group.
1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(2-ethoxyethyl)urea: Similar structure but with an ethoxyethyl group instead of a phenoxyethyl group.
Uniqueness: 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(2-phenoxyethyl)urea is unique due to the presence of the phenoxyethyl group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a compound of interest for further research and development.
Properties
IUPAC Name |
1-[3-(furan-3-yl)-3-hydroxypropyl]-3-(2-phenoxyethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c19-15(13-7-10-21-12-13)6-8-17-16(20)18-9-11-22-14-4-2-1-3-5-14/h1-5,7,10,12,15,19H,6,8-9,11H2,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEDUSWCTAISQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)NCCC(C2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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